molecular formula C10H8ClNO2 B14570552 2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- CAS No. 61416-48-6

2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl-

Cat. No.: B14570552
CAS No.: 61416-48-6
M. Wt: 209.63 g/mol
InChI Key: PFTOHEUZBGEAJA-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- is a heterocyclic compound that features an oxazolone ring substituted with a 4-chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . Another approach involves the reaction of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Oxazolone, 5-(4-chlorophenyl)-3-methyl- is unique due to its specific oxazolone ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61416-48-6

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1,3-oxazol-2-one

InChI

InChI=1S/C10H8ClNO2/c1-12-6-9(14-10(12)13)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

PFTOHEUZBGEAJA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(OC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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